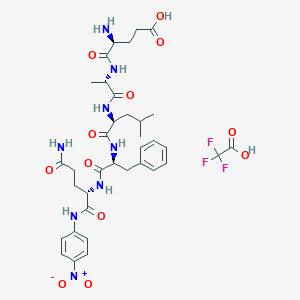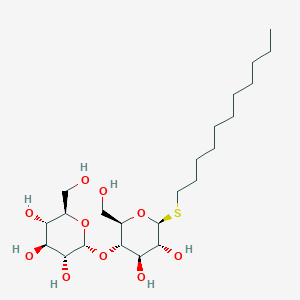
M4-NITRODIENAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
M4-NITRODIENAMINE is an activator of Ca2+/Mg2+ ATPase. Nitrodienamine,, synthetic. 10-5 M cause ~ 30% activation of Ca2+/Mg2+ ATPase.
Scientific Research Applications
Synthesis Applications
M4-Nitrodienamines, a category of nitrodienamines, are synthesized from 3-aminocrotonates and nitroacetaldehyde potassium salt. They are used in cyclisation reactions to produce multisubstituted 5-nitro-1,6-dihydropyridines, which are important in various synthetic chemistry applications. This synthesis process is efficient with both primary and secondary nitrodienamines, showing the versatility of M4-nitrodienamines in organic synthesis (Vigante et al., 2018).
Catalytic Applications
In the field of catalysis, research has focused on the reduction of nitro compounds to amines using various catalysts. Graphene-based catalysts, in particular, have shown effectiveness in this process. The reduction of nitro compounds is a crucial transformation in organic chemistry for producing amines, which are integral in the synthesis of drugs, dyes, and polymers. The use of M4-Nitrodienamine-related compounds in these processes highlights their importance in environmental and industrial applications (Nasrollahzadeh et al., 2020).
Photocatalytic Applications
Graphitic carbon nitride (g-C3N4)-based photocatalysts are increasingly being studied for their potential in artificial photosynthesis and environmental remediation. Given the similar nitridic nature, this compound-related compounds may find applications in these areas. g-C3N4-based photocatalysts are valued for their electronic band structure, stability, and environmentally friendly nature, making them suitable for water decontamination and energy conversion applications (Ong et al., 2016).
Electronic and Magnetic Applications
In electronic and magnetic fields, compounds like this compound may find utility due to their potential in creating magnetic and electronic interactions in metal clusters. Research on tetranuclear transition-metal cluster compounds demonstrates the impact of direct orbital interactions on electronic and magnetic properties, which can be applied in materials science and electronics (Chakarawet et al., 2020).
properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236 Da. |
Purity |
95% (TLC, NMR, IR). |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



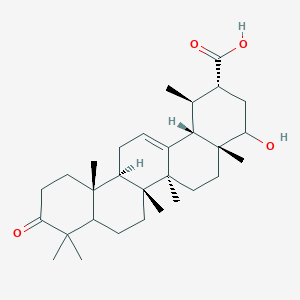
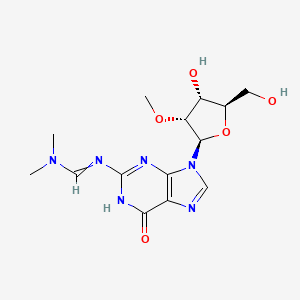
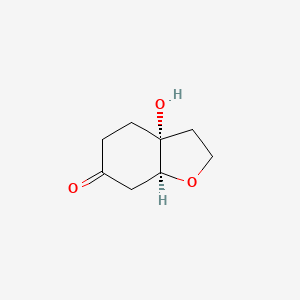
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
